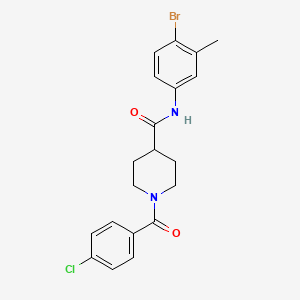![molecular formula C19H23N3O7 B11155851 N~5~-carbamoyl-N~2~-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine](/img/structure/B11155851.png)
N~5~-carbamoyl-N~2~-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound that features a unique structure combining a chromone moiety with a pentanoic acid backbone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves multiple steps:
Formation of the chromone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propanamide group: This step involves the reaction of the chromone derivative with a suitable amine under conditions that promote amide bond formation.
Incorporation of the pentanoic acid backbone: This can be done through a series of reactions including esterification, amidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the chromone moiety.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various amides, esters.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine
Drug development: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
Biochemical assays: It can be used in assays to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The chromone moiety may bind to active sites, while the amide and carboxylic acid groups facilitate interactions with other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]BUTANOIC ACID
- 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID
Uniqueness
Compared to similar compounds, 5-(CARBAMOYLAMINO)-2-[3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID features a specific pentanoic acid backbone, which may influence its biological activity and chemical reactivity. This unique structure can result in distinct pharmacological properties and applications.
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C19H23N3O7/c1-10-12-5-4-11(23)9-15(12)29-18(27)13(10)6-7-16(24)22-14(17(25)26)3-2-8-21-19(20)28/h4-5,9,14,23H,2-3,6-8H2,1H3,(H,22,24)(H,25,26)(H3,20,21,28)/t14-/m1/s1 |
InChI Key |
JKCMWTVELNNQTF-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate](/img/structure/B11155773.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155774.png)
![(2S)-({[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11155780.png)
![2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11155788.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B11155797.png)
![1-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11155802.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11155807.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11155808.png)
![1-(phenylcarbonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11155813.png)
![Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11155821.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-methionine](/img/structure/B11155829.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)

